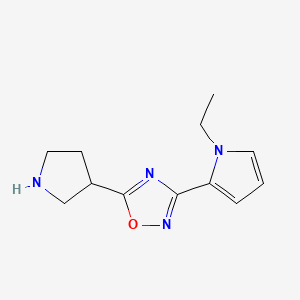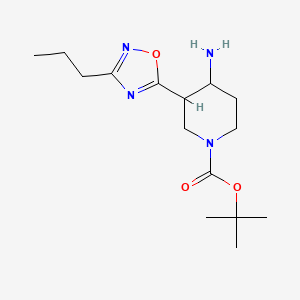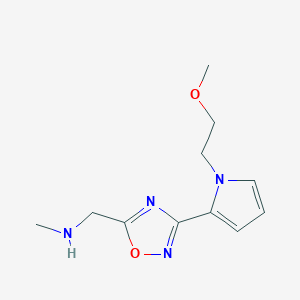
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Novel oxadiazole derivatives have been synthesized for their unique optical properties. For example, the synthesis and characterization of derivatives have been explored, showing that these compounds exhibit interesting fluorescence characteristics, which could imply applications in materials science, particularly in the development of fluorescent materials or organic light-emitting diodes (OLEDs) (Yan-qing Ge et al., 2014).
Antimicrobial Activity
- Certain 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown strong antimicrobial activity. This suggests that analogs like the compound could be valuable in the search for new antimicrobial agents, with potential applications in treating bacterial infections (K. Krolenko et al., 2016).
Synthesis and Characterization of Heterocyclic Derivatives
- Research on mono- and bicyclic heterocyclic derivatives incorporating oxadiazole rings has led to the development of compounds with varied biological activities. The synthesis techniques and structural elucidation methods used for these compounds can be applied to similar oxadiazole derivatives, potentially opening avenues for the discovery of novel therapeutic agents (W. El‐Sayed et al., 2008).
Prediction of Biological Activity
- The biological activity of oxadiazole derivatives has been predicted using computational methods, which can be a useful approach for identifying potential applications of new compounds in the early stages of drug discovery. This approach may help in identifying the therapeutic potential of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives (Y. Kharchenko et al., 2008).
Antifungal and Antitumor Activities
- Studies have demonstrated the synthesis of oxadiazole derivatives with significant antifungal and antitumor activities. These findings suggest that structurally related compounds, including this compound, could be explored for their potential in treating various fungal infections and cancers (Hacer Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGVLECPUITPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)




![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)







